8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O2/c14-10-5-8(13(15,16)17)6-20-11(18-19-12(10)20)7-1-3-9(4-2-7)21(22)23/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOYPCJSUKPABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition of nitrile imines with substituted pyridines. For example, a triethylamine-promoted intermolecular [3 + 2] cycloaddition pathway can be used to assemble the triazole ring . This method is efficient and operates under mild conditions, making it suitable for the synthesis of various triazolopyridine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can further enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include amino derivatives, azido derivatives, and various substituted triazolopyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of human 11β-hydroxysteroid dehydrogenase-type 1 (11β-HSD-1) enzyme, which is involved in the regulation of glucocorticoid hormones.
Materials Science: The unique electronic properties of the trifluoromethyl group make this compound of interest in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in the study of enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an inhibitor of the 11β-HSD-1 enzyme, the compound binds to the active site of the enzyme, preventing the conversion of inactive cortisone to active cortisol . This inhibition can modulate the levels of glucocorticoids in the body, potentially offering therapeutic benefits in conditions such as metabolic syndrome and inflammation.
Comparison with Similar Compounds
Key Observations :
- Bulkier Substituents: Thioether-linked groups (e.g., 4-cyanobenzylthio) improve antifungal activity by enhancing membrane permeability .
- Hydrophobic Groups : The 4-propylphenyl substituent in herbicidal analogs increases lipophilicity, aiding plant tissue penetration .
Crystallographic and Physical Properties
- Crystal Systems: Analogous compounds crystallize in monoclinic (e.g., space group P2(1)/c) or triclinic systems (P1), with unit cell volumes ranging from 668.26 ų to 1328.81 ų . Larger substituents like 4-nitrophenyl may reduce crystal symmetry and solubility.
- Melting Points : Derivatives with EWGs exhibit higher melting points (e.g., 154–156°C for trifluoromethyl-containing compounds ), suggesting stronger intermolecular interactions.
Antifungal Activity
- Sulfonyl Derivatives : 8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine showed IC50 values of 76.4% (H. maydis) and 78.6% (R. cerealis) at 50 µg/mL .
- Thioether Derivatives : 8-Chloro-3-((4-chlorobenzyl)thio)- analogs demonstrated 62.02% inhibition against Fusarium oxysporum .
Insecticidal Activity
Herbicidal Activity
- Aryl Derivatives : 8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine inhibited 22 weed species at 37.5 g/ha .
Biological Activity
8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a triazole ring that contributes to its biological properties. It is characterized by:
- Chlorine atom at the 8-position
- Nitro group at the 3-position
- Trifluoromethyl group at the 6-position
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.66 g/mol |
| Melting Point | 117–120 °C |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of up to 15 mm for S. aureus, suggesting potential as a lead compound for antibacterial drug development .
Antifungal Activity
The compound has also been tested for antifungal properties. In a comparative study against common phytopathogenic fungi, it demonstrated significant antifungal activity.
Table 2: Antifungal Activity Results
| Fungi Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
The proposed mechanism involves the inhibition of nucleic acid synthesis and disruption of cell membrane integrity in microbial cells. The trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A one-pot synthesis method has been reported which simplifies the process and improves yield.
Synthesis Steps
- Formation of Triazole Ring : Reacting appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Substitution Reactions : Introducing chloro and nitro groups through electrophilic aromatic substitution reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature (3 hours) yields ~73% purity after extraction and alumina plug filtration . Key variables include solvent choice (polar aprotic solvents enhance cyclization), oxidant stoichiometry, and reaction time. Contaminants like unreacted hydrazine or over-oxidized byproducts require monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., nitrophenyl protons at δ 7.5–8.5 ppm, trifluoromethyl at δ ~4.1 ppm) .
- FTIR : Identifies functional groups (C-Cl stretch at ~750 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- X-ray crystallography : Resolves the fused triazole-pyridine ring system and dihedral angles between substituents (e.g., nitrophenyl vs. trifluoromethyl groups) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₈ClF₃N₄O₂: 363.02) .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) at 50–500 µg/mL .
- Herbicidal : Post-emergent foliar application at 37.5–150 g a.i./ha for monocot/dicot weed inhibition .
- Insecticidal : Diet incorporation assays against Plutella xylostella or Helicoverpa armigera at 200–500 µg/mL .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) optimize the compound’s bioactivity?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups (e.g., -NO₂, -CF₃) lower LUMO energy, enhancing electrophilic interactions .
- Molecular docking : Simulate binding to target enzymes (e.g., bacterial FabI or plant acetolactate synthase) using AutoDock Vina. Prioritize substituents with high hydrophobic complementarity (e.g., chlorophenyl groups in herbicidal analogs ).
Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects. For example, replacing -CF₃ with -CN reduces antifungal activity but enhances herbicidal potency due to altered lipophilicity .
- 3D-QSAR : Develop CoMFA/CoMSIA models using bioassay data. A study on triazolopyridines showed that steric bulk at position 3 correlates with weed suppression, while electron-deficient groups at position 6 improve insecticidal activity .
Q. How can reaction byproducts be minimized during scale-up synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic cyclization steps.
- Byproduct Analysis : LC-MS identifies dimers or oxidation byproducts (e.g., nitro group reduction to -NH₂). Mitigate via inert atmosphere (N₂/Ar) and controlled NaOCl addition .
- Purification : Gradient silica chromatography (hexane/EtOAc) or recrystallization (EtOH/hexane) improves purity to >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
